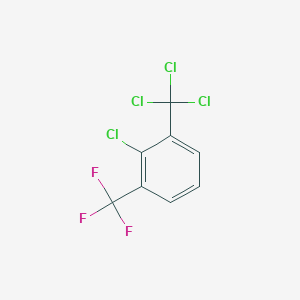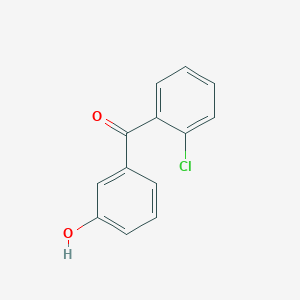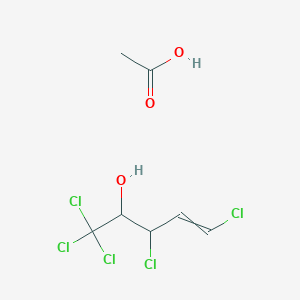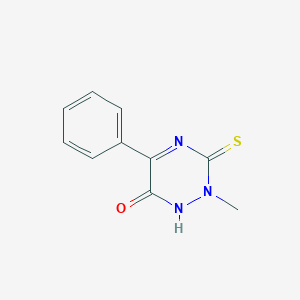
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the reaction of hydrazine derivatives with carbonyl compounds, followed by sulfur incorporation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazine ring or sulfur atom.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-phenyl-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.
5-Phenyl-1,2,4-triazine-3-thiol: Contains a thiol group instead of a sulfanylidene group.
Uniqueness
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.
For precise and detailed information, consulting scientific literature, databases, or specific research articles is recommended
Eigenschaften
CAS-Nummer |
62642-30-2 |
|---|---|
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
2-methyl-5-phenyl-3-sulfanylidene-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H9N3OS/c1-13-10(15)11-8(9(14)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
FBEMMGGHBZGWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)N=C(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


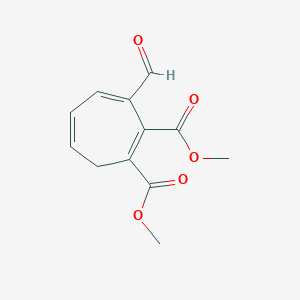
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
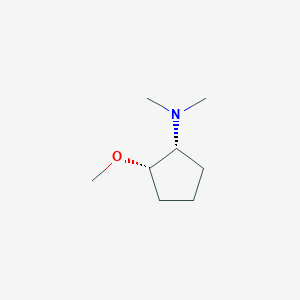
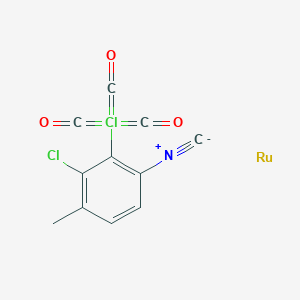

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
